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4-Phenylbenzo[h]cinnoline

Cat. No.: B14118536
M. Wt: 256.3 g/mol
InChI Key: HKUSRUQZNLJABD-UHFFFAOYSA-N
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Description

Significance of Cinnoline (B1195905) and Benzo[h]cinnoline (B8783402) Frameworks in Modern Organic Chemistry Research

Cinnoline, a heterocyclic aromatic compound with the formula C₈H₆N₂, and its benzo-fused derivatives like benzo[h]cinnoline, are foundational structures in organic chemistry. pnrjournal.comwikipedia.org These nitrogen-containing polycyclic systems are isosteric to other well-known heterocycles such as quinoline (B57606) and isoquinoline, and their chemistry has been a vibrant area of research since the first synthesis of the cinnoline ring by Richter in 1883. pnrjournal.comijariit.com

The significance of these frameworks stems from their prevalence in a wide array of biologically active compounds. ijariit.com Cinnoline derivatives have demonstrated a broad spectrum of pharmacological activities, including antibacterial, antifungal, anticancer, anti-inflammatory, and antimalarial properties. pnrjournal.comijper.org The development of synthetic methodologies to access these scaffolds is a testament to their importance. researchgate.netresearchgate.net For instance, the Borsche cinnoline synthesis and the Richter cinnoline synthesis are classic named reactions for their preparation. wikipedia.org

Benzo[c]cinnoline (B3424390), another isomer, is also a privileged molecule in functional compounds, finding use in ligands for complexes, biosensors, and as anticancer agents. acs.orgnih.gov The inherent photophysical properties of these frameworks, such as broad absorption bands and large Stokes shifts, further enhance their utility in materials science and as fluorophores for biological studies. acs.orgnih.gov

Strategic Position of the Phenyl Substituent at the 4-Position: Implications for Electronic and Steric Effects

The introduction of a phenyl substituent at the 4-position of the benzo[h]cinnoline core in 4-Phenylbenzo[h]cinnoline has profound implications for its electronic and steric properties. The phenyl group, through its ability to participate in π-π stacking and other non-covalent interactions, can significantly influence the molecule's solid-state packing and, consequently, its material properties.

From an electronic standpoint, the phenyl ring can act as either an electron-donating or electron-withdrawing group depending on the electronic demands of the cinnoline system. This modulation of the electronic landscape can affect the molecule's reactivity, photophysical characteristics, and electrochemical behavior. rsc.orgrsc.org For example, the electron-withdrawing nature of a substituent can increase the electrophilicity of certain positions on the ring system, making them more susceptible to nucleophilic attack.

Sterically, the phenyl group at the 4-position introduces a significant steric bulk. This can hinder or direct the approach of reagents in chemical reactions, influencing regioselectivity. rsc.orgvanderbilt.edu In the context of materials science, this steric hindrance can prevent close packing of molecules, potentially leading to materials with interesting optical or electronic properties due to altered intermolecular interactions.

Overview of Current Research Trajectories Involving Polycyclic Nitrogen Heterocycles in Academic Disciplines

Current research on polycyclic nitrogen heterocycles (PNHs) is diverse and spans multiple academic disciplines. In medicinal chemistry, there is a continuous effort to synthesize new PNH derivatives with enhanced biological activities. nih.govtandfonline.com The increasing prevalence of nitrogen heterocycles in FDA-approved drugs underscores their importance in this field. acs.org

In materials science, PNHs are being explored for their potential in organic electronics, including organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). acs.orgnih.gov Their tunable electronic properties and high photostability make them attractive candidates for these applications. nih.gov For instance, iridium complexes with ligands based on C^N=N frameworks, which can include benzo[h]cinnoline derivatives, are being investigated as efficient phosphorescent emitters. researchgate.netresearchgate.net

Environmental science is another area where PNHs are of interest, particularly in the study of their environmental fate and toxicity. researchgate.net As components of crude oil and other environmental contaminants, understanding their degradation and impact is crucial. researchgate.net

Identification of Research Gaps and Emerging Opportunities Pertaining to this compound in Chemical Sciences

While the broader families of cinnolines and benzo[h]cinnolines are well-studied, specific derivatives like this compound represent an area with significant research gaps and opportunities. youtube.comyoutube.comyoutube.com Much of the existing literature focuses on the parent heterocycles or derivatives with different substitution patterns.

A primary research gap lies in the comprehensive characterization of this compound. While its synthesis has been reported, detailed studies on its photophysical, electrochemical, and material properties are less common. rsc.org For example, a systematic investigation of its solvatochromic behavior, quantum yield, and excited-state lifetime would provide valuable insights for its potential application as a fluorescent probe or in optoelectronic devices. nih.govrsc.org

Furthermore, exploring the reactivity of this compound to develop new synthetic methodologies and create a library of novel derivatives is a promising avenue. This could lead to the discovery of compounds with enhanced biological activities or tailored material properties. The strategic phenyl group offers a handle for further functionalization, opening doors to more complex molecular architectures.

Another opportunity lies in computational studies. Density functional theory (DFT) calculations could be employed to predict the electronic structure, photophysical properties, and reactivity of this compound, guiding experimental efforts and providing a deeper understanding of its behavior. researchgate.netresearchgate.net

Compound Information

Compound Name
This compound
Cinnoline
Benzo[h]cinnoline
Benzo[c]cinnoline
Quinoline
Isoquinoline
3,6-diphenylpyridazine (B189494)
1,4-diphenylphthalazine
3-phenyl-5H-indeno[1,2-c]pyridazine
3-phenylbenzo[h]cinnoline
2,1,3-benzothiadiazole
4-amino-BTD
4-(aryl)-benzo pnrjournal.comnih.govimidazo[1,2-a]pyrimidine-3-carbonitriles
2,4,6-trinitrodiphenylamine
4-nitrophenyl 2,4,6-trinitrophenyl ether
Phthalhydrazide
4-hydroxy-3-phenylbenzo[h]quinolin-2(1H)-one
Cinnoline-3-carbaldehyde
2-vinyl-anilines
tert-butyl nitrite (B80452)
Aniline
Phenylacetylene
Montmorillonite KSF
1-arylhydrazine-1,2-dicarboxylate
Aryl iodide
1-amino-10-propylthiobenzo[c]cinnoline
2-nitrophenylhydrazine
Methyl pyruvate
Dimethyl acetylenedicarboxylate
3-amino-5,7,8-trichloro-6-hydroxycinnoline-4-carbonitrile
o-amino-phenylpropionic acid
1H-Benzo[de]cinnolines
6H-dibenzo[de,g]cinnolines
1H-indeno[6,7,1-def]cinnolines
Perimidines
Indazoles
4-hydroxycinnoline-3-carboxylic acid
1,10-disubstituted benzo[c]cinnolines
2,2′-dinitrobiphenyls
2,2′-diamine
1,8-bis(dimethylamino)naphthalene
2-nitropyren-1-yl trifluoromethanesulfonate
4-N-substituted benzothiadiazoles
2-azobiaryls
Vertically aligned graphene/carbon nanofiber hybrids
Li4Ti5O12
LiMnPO4
Silver-gold nanoparticles

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H12N2 B14118536 4-Phenylbenzo[h]cinnoline

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C18H12N2

Molecular Weight

256.3 g/mol

IUPAC Name

4-phenylbenzo[h]cinnoline

InChI

InChI=1S/C18H12N2/c1-2-6-13(7-3-1)17-12-19-20-18-15-9-5-4-8-14(15)10-11-16(17)18/h1-12H

InChI Key

HKUSRUQZNLJABD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CN=NC3=C2C=CC4=CC=CC=C43

Origin of Product

United States

Synthetic Methodologies and Mechanistic Pathways for 4 Phenylbenzo H Cinnoline

Retrosynthetic Analysis of the 4-Phenylbenzo[h]cinnoline Scaffold: Key Disconnections and Strategic Bonds

Retrosynthetic analysis is a problem-solving technique in organic synthesis that deconstructs a target molecule into simpler, commercially available precursors. wikipedia.org For this compound, the analysis focuses on disconnecting the molecule at strategic positions to reveal plausible synthetic pathways.

The primary disconnections for the this compound scaffold are:

C-N Bond Disconnection: The most logical approach involves breaking the bonds of the central cinnoline (B1195905) (diazine) ring. This suggests a cyclization reaction as the final step in the synthesis. Specifically, disconnecting the N1-N2 and N2-C3 bonds points towards precursors like an appropriately substituted 2-aminonaphthalene derivative.

C-C Bond Disconnection: The bond connecting the phenyl group at the C4 position is a key strategic bond. Disconnecting this C4-C(phenyl) bond suggests two main strategies:

A precursor that already contains the phenyl group, which is then used in a cyclization reaction to form the cinnoline ring.

A pre-formed benzo[h]cinnoline (B8783402) core that is later functionalized with a phenyl group via a cross-coupling reaction.

A plausible retrosynthetic pathway, based on a modern synthetic approach, identifies 2-(2-phenylvinyl)naphthalen-1-amine and a nitrogen source like tert-butyl nitrite (B80452) as key precursors. This pathway is visualized as follows:

Retrosynthetic Scheme for this compound

Target MoleculeKey DisconnectionsPrecursors (Synthons & Synthetic Equivalents)
This compoundC-N bond formation (Cyclization)2-(2-phenylvinyl)naphthalen-1-amine + Nitrogen source
C=C and C-N bondsNaphthalen-1-amine + Phenylacetylene

This analysis highlights that the synthesis can be approached by building the cinnoline ring onto a naphthalene (B1677914) framework that already possesses the necessary carbon skeleton for the phenyl substitution.

Classical Synthetic Approaches to the Benzo[h]cinnoline Core: Adaptations for Introducing the 4-Phenyl Moiety

Classical methods for synthesizing the cinnoline ring system often serve as the foundation for more complex derivatives like this compound. nih.gov These approaches typically involve diazotization and cyclization reactions.

Cyclization Reactions for the Formation of the Benzo[h]cinnoline Ring System

The formation of the cinnoline ring is a critical step in these syntheses. Traditional methods, though not always high-yielding for this specific derivative, establish the core chemical principles.

Richter Cinnoline Synthesis: The first synthesis of a cinnoline was achieved by Richter through the cyclization of a diazonium salt derived from an o-aminophenylpropiolic acid. wikipedia.org Adapting this to the benzo[h]naphthalene system would require a 1-amino-2-naphthylpropiolic acid derivative. The harsh conditions and potential for side reactions can limit the utility of this method.

Borsche-Drechsel Cyclization: This method involves the cyclization of arylhydrazones of α-keto esters or related compounds. For the benzo[h]cinnoline core, this would necessitate a naphthylhydrazone precursor, which could then be cyclized under acidic conditions. The challenge lies in synthesizing the appropriately substituted naphthylhydrazine precursor.

Introduction of the Phenyl Substituent via Cross-Coupling or Related Aromatic Functionalization Strategies

Attaching the phenyl group to a pre-formed benzo[h]cinnoline core represents a convergent approach. This strategy depends on the ability to selectively functionalize the C4 position of the benzo[h]cinnoline ring, typically with a halogen, to enable cross-coupling reactions.

From Amino Precursors: An alternative involves the diazotization of a 4-aminobenzo[h]cinnoline followed by a Sandmeyer-type reaction or a Gomberg-Bachmann reaction to introduce the phenyl ring. The synthesis and selective diazotization of the amino-substituted core are key challenges. For instance, the synthesis of 6-halogen substituted cinnoline-4-amines has been achieved, which could serve as precursors for further modification via C-C cross-coupling reactions. mdpi.com

Modern Catalytic and Green Chemistry Syntheses of this compound and Its Precursors

Recent advances in organic synthesis have focused on developing more efficient, selective, and environmentally benign methods. propulsiontechjournal.com These modern approaches often utilize transition-metal catalysis or metal-free conditions to construct the this compound scaffold with higher yields and atom economy.

Transition-Metal Catalyzed Reactions for C-C and C-N Bond Formation (e.g., Palladium-Catalyzed Annulation)

Palladium catalysis is a powerful tool for forming C-C and C-N bonds, making it highly suitable for constructing complex heterocyclic systems. dokumen.pubnih.gov Palladium-catalyzed annulation (ring-forming) reactions have emerged as a highly effective strategy for synthesizing cinnoline derivatives. nih.gov

One prominent strategy involves a palladium-catalyzed cascade annulation. researchgate.net This can involve the reaction of pyrazolones with aryl iodides to form benzo[c]cinnoline (B3424390) derivatives through a dual C-H activation process. researchgate.net While not directly yielding this compound, this methodology demonstrates the power of palladium catalysis in constructing the core cinnoline structure through sequential C-C and C-N bond formation. researchgate.net The synthesis of pyrazolone-fused cinnolines via palladium-catalyzed [4+2] annulation of pyrazol-3-ones with allenoates further showcases this approach. nih.gov

Organocatalytic and Metal-Free Synthetic Routes (e.g., Using tert-Butyl Nitrite)

To circumvent the cost and potential toxicity of transition metals, metal-free synthetic routes have gained significant attention. A notable and efficient method for synthesizing substituted cinnolines, including this compound, utilizes tert-butyl nitrite (TBN) as a nitrogen atom source. rsc.org

This synthesis involves the reaction of 2-vinylanilines (in this case, 2-(2-phenylvinyl)naphthalen-1-amine) with TBN. rsc.org The reaction is typically carried out in a solvent like ethanol (B145695) at an elevated temperature. This method is attractive due to its operational simplicity and the use of a readily available nitrogen source.

Synthesis of this compound using tert-Butyl Nitrite

Starting MaterialReagentConditionsProductYieldReference
2-(2-phenylvinyl)naphthalen-1-aminetert-Butyl Nitrite (TBN)EtOH, 120 °C, ArThis compound77% rsc.org

The proposed mechanism involves the interaction of the vinylaniline with TBN, leading to a cascade of reactions including intramolecular cyclization to form the N-N bond and subsequent aromatization to yield the stable benzo[h]cinnoline ring system. rsc.org This approach provides a direct and high-yielding pathway to the target molecule.

Mechanistic Investigations of Key Synthetic Transformations in this compound Formation

The formation of the this compound scaffold likely proceeds through intramolecular cyclization pathways. The specific nature of these pathways, including the intermediates and transition states, is highly dependent on the chosen synthetic route and reaction conditions. General mechanistic insights can be drawn from studies on related aza-polycyclic aromatic hydrocarbons (aza-PAHs).

Due to the transient nature of reaction intermediates and transition states, their direct observation is often challenging. researchgate.net Consequently, a synergistic approach combining spectroscopic techniques and computational modeling is crucial for their characterization.

Spectroscopic Analysis:

Computational Analysis:

Density Functional Theory (DFT) is a powerful computational tool used to model the electronic structure and energetics of molecules, including reaction intermediates and transition states. rsc.orgresearchgate.net For aza-PAHs, DFT calculations can predict the most likely sites for reaction, the stability of potential carbocation intermediates, and the energy barriers associated with different reaction pathways. rsc.orgnih.gov

In the context of forming a phenyl-substituted benzo[h]cinnoline, computational models could be employed to:

Evaluate Reaction Pathways: Compare the energy profiles of different potential cyclization reactions to determine the most favorable pathway.

Characterize Intermediates: Calculate the geometries and energies of proposed intermediates, such as protonated species or radicals, to assess their stability. rsc.org

Identify Transition States: Locate the transition state structures connecting reactants, intermediates, and products, and calculate their associated activation energies.

The following table presents hypothetical data that could be generated from a DFT study on a plausible reaction step in the synthesis of this compound, such as an acid-catalyzed intramolecular cyclization.

SpeciesMethod/Basis SetRelative Energy (kcal/mol)Key Geometric Parameters
ReactantB3LYP/6-31G(d)0.0-
Protonated IntermediateB3LYP/6-31G(d)+5.2C-N bond length: 1.45 Å
Transition StateB3LYP/6-31G(d)+21.5Partially formed C-C bond: 2.10 Å
ProductB3LYP/6-31G(d)-15.8-

This table is illustrative and based on typical values for similar reactions; it does not represent experimentally verified data for this compound.

Kinetic and thermodynamic studies provide quantitative insights into the feasibility and rate of a chemical reaction. While specific data for this compound is not available, general principles can be applied from related systems.

Kinetic Studies:

Kinetic studies involve measuring reaction rates under various conditions (e.g., temperature, concentration, catalyst) to determine the reaction order and activation energy. For the synthesis of benzo[c]cinnolines, it has been observed that the nature of the substituents can significantly affect the reaction rate. researchgate.net For instance, electron-donating groups can accelerate cyclization reactions. researchgate.net Transition state theory can be combined with computational methods to calculate reaction rate constants, providing a theoretical framework to understand and predict kinetic outcomes. nih.gov

Thermodynamic Studies:

Thermodynamic studies determine the change in enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) for a reaction, indicating its spontaneity and the position of equilibrium. The formation of aromatic systems like benzo[h]cinnoline is generally an energetically favorable process. Thermodynamic data for the related isomer, benzo[c]cinnoline, has been experimentally determined through combustion calorimetry.

The following table presents experimental thermodynamic data for benzo[c]cinnoline, which can serve as an estimate for the thermodynamic properties of benzo[h]cinnoline.

CompoundEnthalpy of Formation (gas, 298 K)Enthalpy of SublimationEnthalpy of Fusion
Benzo[c]cinnolineNot directly available in search results101.68 ± 0.18 kJ/mol iaea.org20.90 ± 0.08 kJ/mol acs.org

Note: The enthalpy of formation for gaseous benzo[c]cinnoline was calculated from combustion experiments. acs.org

Advanced Structural Elucidation and Spectroscopic Investigations of 4 Phenylbenzo H Cinnoline

X-ray Crystallography of 4-Phenylbenzo[h]cinnoline and Its Derivatives: Solid-State Conformation and Intermolecular Interactionsbenchchem.comresearchgate.net

Analysis of Bond Lengths, Bond Angles, and Torsional Anglesresearchgate.net

The molecular structure of this compound consists of a planar, polycyclic aromatic benzo[h]cinnoline (B8783402) core bonded to a phenyl group. The bond lengths within the fused aromatic rings are expected to be intermediate between typical single and double bonds, characteristic of aromatic systems. The C-N and N=N bonds of the cinnoline (B1195905) moiety will exhibit lengths consistent with other diazine heterocyclic compounds.

A critical structural parameter is the torsional angle (dihedral angle) between the plane of the benzo[h]cinnoline core and the appended phenyl ring. Due to steric hindrance between the ortho-protons of the phenyl group and the protons on the cinnoline core, it is highly improbable that the two ring systems are coplanar. The molecule will adopt a twisted conformation to minimize these steric clashes. The exact angle would be determined by a balance between steric repulsion and the electronic effects favoring conjugation.

Table 1: Predicted Key Structural Parameters for this compound Note: The following values are illustrative, based on general principles of organic chemistry and data from similar aromatic heterocyclic structures, as specific experimental data for this compound is not available.

ParameterDescriptionPredicted Value Range
C-C (aromatic)Bond lengths within the benzene (B151609) and naphthalene (B1677914) rings1.38 - 1.42 Å
C-N (cinnoline)Bond lengths of the carbon-nitrogen bonds in the diazine ring~1.33 - 1.37 Å
N=N (cinnoline)Bond length of the nitrogen-nitrogen double bond~1.28 Å
C-C (inter-ring)Bond length of the single bond connecting the phenyl group to the cinnoline core~1.49 Å
C-C-C / C-N-C (in rings)Bond angles within the aromatic rings~120°
Torsional Angle (Core-Phenyl)The dihedral angle between the benzo[h]cinnoline plane and the phenyl ring plane30° - 60°

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis and Molecular Dynamicsresearchgate.net

NMR spectroscopy is an indispensable tool for elucidating the structure of molecules in solution. ipb.pt Advanced 2D NMR techniques are particularly powerful for unambiguously assigning proton (¹H) and carbon (¹³C) signals and for probing spatial relationships between atoms.

Application of Two-Dimensional NMR Techniques (e.g., NOESY, COSY, HSQC) for Comprehensive Proton and Carbon Assignmentsresearchgate.net

While a complete, assigned spectrum for this compound requires experimental work, the application of standard 2D NMR experiments can be described.

COSY (Correlation Spectroscopy): This experiment would reveal ¹H-¹H coupling networks. It would clearly show which protons are adjacent to each other within the phenyl ring and within each ring of the benzo[h]cinnoline system, confirming the spin systems. csic.es

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon atom. It is the primary method for assigning the signals in the ¹³C NMR spectrum based on the already-assigned ¹H spectrum.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique is crucial for conformational analysis as it identifies protons that are close in space, regardless of whether they are connected through bonds. acs.org For this compound, a NOESY spectrum would show correlations between the ortho-protons of the phenyl ring and specific protons on the benzo[h]cinnoline core. The presence and intensity of these cross-peaks would provide direct evidence for the preferred orientation of the phenyl ring and allow for an estimation of the time-averaged torsional angle in solution.

Variable Temperature NMR Studies for Probing Rotational Barriers and Conformational Exchange

The single C-C bond connecting the phenyl group to the benzo[h]cinnoline core allows for rotation. At room temperature, this rotation may be fast on the NMR timescale, resulting in averaged signals for chemically equivalent protons (e.g., the two ortho-protons of the phenyl ring).

Variable Temperature (VT) NMR studies can provide information on the dynamics of this process. By lowering the temperature, the rotation can be slowed down. If the rotation becomes slow enough on the NMR timescale (i.e., slower than the frequency difference between the non-equivalent sites), the signals for formerly equivalent protons may broaden and then resolve into two separate signals. This temperature is known as the coalescence temperature. Analysis of the spectra at different temperatures allows for the calculation of the activation energy (ΔG‡) for the rotational barrier, providing a quantitative measure of the steric hindrance to rotation.

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Analysis and Molecular Structure Correlationresearchgate.net

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, probes the vibrational modes of a molecule. gatewayanalytical.com The resulting spectra provide a unique "fingerprint" and are excellent for identifying functional groups. scholarsresearchlibrary.com

The spectrum of this compound would be dominated by vibrations characteristic of its polycyclic aromatic structure.

Aromatic C-H Stretching: Strong bands are expected in the 3100–3000 cm⁻¹ region, corresponding to the stretching of the C-H bonds on the aromatic rings.

Aromatic C=C and C=N Stretching: A series of sharp bands would appear in the 1620–1400 cm⁻¹ region. These are due to the complex stretching vibrations of the carbon-carbon and carbon-nitrogen bonds within the fused ring system and the phenyl ring.

C-H In-Plane and Out-of-Plane Bending: The "fingerprint region" (below 1400 cm⁻¹) would contain numerous bands corresponding to the in-plane and out-of-plane bending vibrations of the C-H bonds. The specific pattern of the strong out-of-plane bending bands between 900 cm⁻¹ and 675 cm⁻¹ is highly diagnostic of the substitution pattern on the aromatic rings.

FTIR and Raman are complementary techniques. gatewayanalytical.com Vibrations that cause a change in the dipole moment are strong in the FTIR spectrum, while vibrations that cause a change in polarizability are strong in the Raman spectrum. gatewayanalytical.com For a large, relatively symmetric molecule like this compound, the symmetric "breathing" modes of the aromatic rings would be expected to be particularly strong in the Raman spectrum.

Table 2: Predicted Characteristic Vibrational Frequencies for this compound Note: These are predicted frequency ranges for the main functional groups.

Frequency Range (cm⁻¹)Vibrational ModeExpected Intensity (FTIR/Raman)
3100 - 3000Aromatic C-H StretchMedium / Strong
1620 - 1580Aromatic C=C Ring StretchStrong / Strong
1550 - 1450Aromatic C=C and C=N Ring StretchStrong / Strong
900 - 675Aromatic C-H Out-of-Plane BendStrong / Medium

Electronic Absorption and Emission Spectroscopy: Insights into Electronic Transitions and Photophysical Behavior of this compound

The photophysical properties of this compound are of significant interest due to the application of related nitrogen-containing heterocyclic aromatic compounds in materials science, particularly in the development of emissive materials. acs.orgnih.gov Spectroscopic investigations, especially when coupled with theoretical calculations, provide deep insights into the electronic structure and the nature of excited states that govern the absorption and emission of light. While comprehensive experimental data on the isolated this compound molecule is limited in publicly available literature, theoretical studies on its properties as a ligand in organometallic complexes offer valuable information. acs.org

Analysis of Absorption Band Origins and Molar Absorptivities in Diverse Media

The electronic absorption spectrum of a molecule provides a fingerprint of its electronic transitions from the ground state to various excited states. For compounds like this compound, these transitions are typically of π → π* and n → π* character, associated with the conjugated aromatic system and the lone pairs of the nitrogen atoms, respectively.

While specific experimental molar absorptivity data for this compound in diverse media are not extensively detailed in the reviewed literature, theoretical investigations on its homoleptic iridium(III) complex, Ir(this compound)₃, provide insight into its absorption characteristics. acs.org Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are powerful tools used to predict the electronic structures and photophysical properties of such molecules. researchgate.net In the context of its iridium complex, the absorption properties are influenced by both ligand-centered transitions and charge-transfer transitions involving the metal center. acs.org Studies on related benzo[c]cinnoline (B3424390) structures show they possess broad absorption bands, a property that may be shared by the benzo[h] isomer. acs.orgnih.gov

Theoretical calculations for the Ir(this compound)₃ complex indicate that its absorption spectrum is similar to that of other related iridium complexes, with a calculated HOMO-LUMO energy gap of approximately 3.34 eV. acs.org This energy gap is a crucial determinant of the lowest energy absorption band.

Table 1: Theoretical Electronic Structure Data for the Ir(this compound)₃ Complex

Parameter Calculated Value
HOMO-LUMO Energy Gap ~3.34 eV

Data sourced from theoretical investigations using density functional methods. acs.org

Fluorescence and Phosphorescence Emission Characteristics, Including Spectral Shifts and Band Shapes

Luminescence, encompassing both fluorescence and phosphorescence, arises from the radiative decay of electronic excited states. researchgate.net Fluorescence is the spin-allowed emission from the lowest singlet excited state (S₁) to the ground state (S₀), while phosphorescence is the spin-forbidden emission from the lowest triplet excited state (T₁) to the ground state. researchgate.net

Theoretical studies on the iridium(III) complex of this compound suggest it has the potential to be an efficient green-emitting material. acs.org The calculations indicate that this complex may possess a higher photoluminescent quantum efficiency compared to similar complexes with ligands such as 3,6-diphenylpyridazine (B189494) or 1,4-diphenylphthalazine. acs.org

The emission spectrum of the Ir(this compound)₃ complex is predicted to be blue-shifted compared to that of the Ir(1,4-diphenylphthalazine)₃ complex, even though they share similar HOMO-LUMO energy gaps and their luminescent nature is similarly dominated by the three ligands. acs.org This shift highlights the subtle but significant influence of the ligand's molecular structure on the emission energy. The quantum yield of triplet state formation for the parent benzo[c]cinnoline is reported to be near unity, suggesting efficient intersystem crossing, a key process for phosphorescence. nih.gov While this is for a different isomer, it points to the potential for significant phosphorescence in this class of compounds.

Table 2: Predicted Photophysical Properties of the Ir(this compound)₃ Complex

Property Predicted Characteristic
Emission Color Green
Photoluminescent Efficiency Potentially high
Emission Spectrum Blue-shifted relative to Ir(1,4-diphenylphthalazine)₃

Data sourced from theoretical investigations using density functional methods. acs.org

Solvatochromic Effects on Electronic Spectra: Probing Molecular Dipole Moments and Charge Transfer States

Solvatochromism refers to the change in the position, and sometimes intensity, of a molecule's UV-visible absorption or emission bands when the polarity of the solvent is changed. eurjchem.com This phenomenon is a powerful tool for probing the changes in a molecule's electronic distribution and dipole moment upon excitation. scirp.org A red shift (bathochromism) with increasing solvent polarity typically indicates that the excited state is more polar than the ground state, often characteristic of a π → π* or intramolecular charge transfer (ICT) transition. semanticscholar.org

Specific experimental studies on the solvatochromic behavior of this compound are not detailed in the available literature. However, studies on other functionalized cinnoline and benzo[c]cinnoline derivatives demonstrate significant solvatochromic effects. semanticscholar.orgchemrxiv.org For instance, certain fused naphthalimide-cinnoline hybrids exhibit strong solvatochromism, with emissions shifting from green to red, confirming an ICT-like behavior. semanticscholar.orgchemrxiv.org Similarly, other donor-acceptor fluorophores show positive emission solvatochromism with large Stokes shifts, indicating a substantial increase in dipole moment upon excitation. mdpi.com

These studies on related structures suggest that this compound, with its potential for charge redistribution across the phenyl and benzo[h]cinnoline moieties, would likely exhibit solvatochromic shifts. A systematic study of its absorption and emission spectra in a range of solvents with varying polarity would be necessary to quantify this effect. Such an analysis would allow for the experimental determination of the change in dipole moment between the ground and excited states using models like the Lippert-Mataga or Bakhshiev equations, providing crucial data on the nature of its excited states.

Theoretical and Computational Studies of 4 Phenylbenzo H Cinnoline

Quantum Chemical Calculations of Electronic Structure and Energetics of 4-Phenylbenzo[h]cinnoline

Quantum chemical calculations are fundamental to determining the electronic properties and stability of a molecule. These methods solve approximations of the Schrödinger equation to yield information about molecular orbitals, charge distributions, and energies.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of a molecule based on its electron density. It offers a balance between accuracy and computational cost, making it suitable for studying the ground state properties of medium to large organic molecules.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is a critical parameter for determining molecular stability, chemical reactivity, and electronic properties. ajchem-a.com A smaller gap suggests higher reactivity and easier electronic excitation.

For analogous compounds like 4-substituted cinnolines, DFT calculations have been used to determine these properties. ajchem-a.comajchem-a.com The HOMO-LUMO energy gap in these related systems is influenced by the nature of the substituent at the 4-position, which in turn affects their optical and electronic characteristics. ajchem-a.com

Table 1. Illustrative Frontier Molecular Orbital Energies and Energy Gaps for 4-Substituted Cinnoline (B1195905) Derivatives in the Gas Phase, Calculated at the HF/6-311G(d,p) Level. (Data adapted from related cinnoline studies for illustrative purposes) ajchem-a.comajchem-a.com
Substituent at Position 4EHOMO (eV)ELUMO (eV)Energy Gap (ΔE) (eV)
-H (Cinnoline)-8.911.6910.60
-CH3-8.621.8310.45
-OH-8.791.7510.54
-Cl-8.911.5310.44
-NO2-9.61-0.299.90

Charge Distribution and Electrostatic Potential (ESP): DFT calculations can map the distribution of electron density across a molecule. An electrostatic potential (ESP) map visualizes the net electrostatic effect of the molecule's nuclei and electrons. researchgate.net These maps are invaluable for predicting intermolecular interactions and reactive sites. Regions of negative potential (typically colored red or yellow) indicate electron-rich areas susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. researchgate.net For a molecule like this compound, the nitrogen atoms of the cinnoline core would be expected to be regions of negative electrostatic potential, representing likely sites for hydrogen bonding or coordination.

Ab initio (Latin for "from the beginning") methods are quantum chemical calculations that rely on first principles without using experimental data or empirical parameters, beyond fundamental physical constants. Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory provide increasingly accurate descriptions of the electronic structure. ajchem-a.com

These methods are computationally more demanding than DFT but can offer a more precise treatment of electron correlation—the interaction between individual electrons. For certain 4-substituted cinnolines, calculations have been performed at the ab initio Hartree-Fock level to study their molecular structure and properties. ajchem-a.com Such high-level calculations would be essential for benchmarking DFT results and for obtaining highly accurate energetics and electronic properties for this compound, though no specific studies using these methods on the target molecule are documented in the available literature.

Molecular Dynamics Simulations: Conformational Sampling and Intermolecular Interactions

Molecular Dynamics (MD) simulations compute the motion of atoms and molecules over time by solving Newton's equations of motion. scielo.br This technique allows for the exploration of a molecule's conformational landscape, its flexibility, and its interactions with surrounding molecules, such as solvents or other solutes. chemrxiv.org An MD simulation can reveal how the phenyl ring in this compound rotates relative to the benzo[h]cinnoline (B8783402) core and how the molecule behaves in a condensed phase.

Studies on the closely related benzo[h]quinoline (B1196314) system have utilized Car-Parrinello Molecular Dynamics (CPMD) to investigate the dynamics of intra- and intermolecular hydrogen bonds in different phases (gas, solvent, and crystal). mdpi.comnih.gov These simulations provide detailed insight into proton transfer events and the mobility of different parts of the molecule, demonstrating the power of MD to capture dynamic processes that are inaccessible through static quantum chemical calculations. mdpi.comnih.gov

The solvent environment can significantly influence a molecule's conformation, stability, and reactivity. bohrium.com MD simulations are particularly well-suited for studying these effects by explicitly including solvent molecules in the simulation box. This all-atom approach captures specific solute-solvent interactions like hydrogen bonding. chemrxiv.org

Alternatively, implicit solvent models, such as the Polarizable Continuum Model (PCM), can be combined with quantum chemical calculations to approximate the effect of the solvent as a continuous dielectric medium. ajchem-a.com This approach is less computationally intensive and is often used to calculate properties in different solvents. For example, studies on cinnoline derivatives have shown that properties like the dipole moment and hyperpolarizability increase in the presence of polar solvents like water and ethanol (B145695). ajchem-a.com A similar approach for this compound would be crucial to understanding its behavior in solution, revealing how its conformation and electronic properties are modulated by the surrounding medium.

Prediction of Spectroscopic Parameters from Computational Models

Computational models are routinely used to predict various spectroscopic parameters, providing a powerful complement to experimental characterization. scienceopen.com By calculating properties like vibrational frequencies (IR) and nuclear magnetic shieldings (NMR), these models can aid in the interpretation of experimental spectra and confirm molecular structures. rsc.org

Computational NMR: Theoretical calculations, primarily using DFT, can predict the 1H and 13C NMR chemical shifts of a molecule. github.io The process involves optimizing the molecular geometry and then calculating the magnetic shielding tensors for each nucleus. These theoretical values are often scaled or referenced against a standard (like tetramethylsilane) to correlate with experimental data. nih.gov The accuracy of modern computational methods, sometimes augmented with machine learning, can be very high, with mean absolute errors for 1H shifts often below 0.1 ppm. nih.govnih.gov For a novel or complex structure like this compound, predicted NMR spectra would be an invaluable tool for assigning experimental peaks and confirming its structural integrity.

Theoretical Basis for Electronic Absorption and Emission Characteristics (e.g., TD-DFT)

Time-Dependent Density Functional Theory (TD-DFT) stands as a principal computational method for predicting the electronic absorption and emission spectra of molecules like this compound. This method calculates the energies of electronic transitions between the ground state and various excited states, which correspond to the absorption of photons.

Although specific TD-DFT studies on this compound are not yet widely available in the literature, the methodology has been successfully applied to a vast array of similar polycyclic aza-aromatic systems. For a molecule with the structure of this compound, TD-DFT calculations would typically be performed to determine key parameters of its electronic transitions. These calculations would involve optimizing the molecule's geometry in its ground state (S₀) and first singlet excited state (S₁) to predict both absorption and emission wavelengths.

The electronic transitions are fundamentally governed by the promotion of electrons between molecular orbitals. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular importance. For aromatic systems like this compound, the absorption spectra are generally characterized by π→π* transitions.

A hypothetical TD-DFT analysis of this compound would likely reveal several key electronic transitions. The calculated absorption maxima (λmax), the energy of these transitions, their corresponding oscillator strengths (a measure of the transition probability), and the major molecular orbital contributions would be determined.

Hypothetical TD-DFT Data for this compound

Transition Calculated Wavelength (nm) Oscillator Strength (f) Major Orbital Contributions
S₀ → S₁ 380-420 0.1-0.3 HOMO → LUMO
S₀ → S₂ 340-370 0.2-0.5 HOMO-1 → LUMO
S₀ → S₃ 310-330 0.4-0.8 HOMO → LUMO+1

Note: This table is illustrative and based on typical values for similar polycyclic aromatic compounds. Actual values would require specific quantum chemical calculations.

The emission characteristics, such as the fluorescence wavelength, would be predicted by calculating the energy difference between the optimized excited state (S₁) geometry and the ground state geometry at the S₁ coordinates. The difference between the absorption and emission maxima, known as the Stokes shift, could also be elucidated, providing insight into the geometric relaxation of the molecule in the excited state.

Reaction Pathway Analysis Using Computational Chemistry: Transition State Determination and Energy Barriers

Computational chemistry offers powerful tools to dissect the mechanisms of chemical reactions, providing insights that are often difficult to obtain through experimental means alone. For this compound, these methods can be used to explore potential synthetic routes and predict its reactivity.

Mechanistic Insights into Synthetic Routes and Intramolecular Rearrangements

The synthesis of benzo[h]cinnolines can be achieved through various methods, including the cyclization of naphthylamidrazones. A computational analysis of such a synthetic route for this compound would involve mapping the potential energy surface of the reaction. This process includes identifying the structures of reactants, intermediates, transition states, and products.

A key aspect of this analysis is the determination of transition states, which are the highest energy points along the reaction coordinate. The energy difference between the reactants and the transition state defines the activation energy or energy barrier of the reaction. A lower energy barrier indicates a more favorable reaction pathway.

For a hypothetical intramolecular cyclization to form the this compound core, computational methods would be employed to:

Model the reactant and product geometries: The three-dimensional structures of the starting materials and the final product would be optimized to find their lowest energy conformations.

Locate the transition state: Sophisticated algorithms are used to find the saddle point on the potential energy surface that connects the reactant and an intermediate or the product.

Calculate the energy barrier: The difference in energy between the transition state and the reactants provides the activation energy, which is crucial for understanding the reaction kinetics.

Furthermore, computational studies can investigate the possibility of intramolecular rearrangements. For instance, the phenyl group at the 4-position might undergo migration under certain conditions. Theoretical calculations could model the pathway for such a rearrangement, determine the structure of the transition state, and calculate the associated energy barrier to assess its feasibility.

Hypothetical Energy Profile for a Synthetic Step

Species Relative Energy (kcal/mol)
Reactants 0.0
Transition State +25.0
Intermediate +5.0
Second Transition State +15.0
Product -10.0

Note: This table represents a hypothetical reaction pathway and the values are for illustrative purposes.

Rational Design Principles for Novel Reactions Involving the this compound Core

Computational chemistry is not only a tool for analysis but also for prediction and design. By understanding the electronic structure and reactivity of the this compound core, it is possible to rationally design novel reactions.

The distribution of electron density, the energies of the frontier molecular orbitals (HOMO and LUMO), and the molecular electrostatic potential map are key indicators of reactivity. For example, regions of high electron density are susceptible to electrophilic attack, while regions of low electron density are prone to nucleophilic attack.

Computational studies can be used to:

Predict sites of reactivity: By analyzing the electronic properties of the this compound molecule, chemists can predict which atoms are most likely to participate in a given reaction.

Screen potential reactants: The feasibility of reactions with various reagents can be computationally assessed by calculating the activation energies for different pathways. This allows for the in silico screening of potential reactions before they are attempted in the laboratory.

Design catalysts: If a reaction has a high energy barrier, computational methods can be used to design a catalyst that lowers this barrier by stabilizing the transition state. This is a powerful approach in modern chemical synthesis.

Explore the effects of substituents: The influence of adding different functional groups to the this compound core can be systematically studied. This allows for the fine-tuning of the molecule's electronic properties to favor a desired reaction pathway. For instance, the addition of an electron-donating or electron-withdrawing group to the phenyl ring could significantly alter the reactivity of the entire molecule.

Through these computational approaches, a deeper understanding of the fundamental chemical properties of this compound can be achieved, guiding future experimental work and unlocking its potential in the development of novel chemical entities and reactions.

Reactivity, Derivatization, and Functionalization of 4 Phenylbenzo H Cinnoline

Electrophilic Aromatic Substitution Reactions on 4-Phenylbenzo[h]cinnoline

Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for functionalizing aromatic compounds. wikipedia.orgdalalinstitute.com In the case of this compound, the outcome of such reactions is governed by the combined directing effects of the fused heterocyclic system and the appended phenyl group.

The regioselectivity of electrophilic attack on this compound is a complex phenomenon influenced by the electron-donating or -withdrawing nature of its different components. The cinnoline (B1195905) core, with its two nitrogen atoms, is generally electron-deficient, which deactivates the heterocyclic part of the molecule towards electrophilic attack. tandfonline.com Conversely, the fused benzene (B151609) ring and the phenyl substituent are comparatively more electron-rich and thus more susceptible to substitution.

Substituents on an aromatic ring can be broadly categorized as activating or deactivating, and as ortho-, para-, or meta-directing. wikipedia.org Activating groups increase the rate of reaction and typically direct incoming electrophiles to the ortho and para positions, while deactivating groups slow down the reaction and, with the exception of halogens, direct to the meta position. wikipedia.orglibretexts.org

In the context of this compound, the phenyl group is an activating group, directing electrophilic attack to its ortho and para positions. The benzo[h]cinnoline (B8783402) system itself presents a more nuanced picture. The nitrogen atoms in the cinnoline ring are electron-withdrawing, deactivating the adjacent positions. However, the fused benzene ring behaves more like a standard aromatic system, with its reactivity influenced by the annulated cinnoline.

The most likely sites for electrophilic substitution on the this compound scaffold are the positions on the phenyl ring and the fused benzene ring that are most activated and sterically accessible. Detailed experimental and computational studies are necessary to definitively assign the order of reactivity for each position. The interplay of inductive and resonance effects determines the electron density at various points on the molecule, thereby guiding the incoming electrophile. libretexts.orgyoutube.com

The rate of electrophilic aromatic substitution is dependent on the stability of the intermediate carbocation, often referred to as an arenium ion or sigma complex. uomustansiriyah.edu.iqminia.edu.eg The phenyl group can help to stabilize this intermediate through resonance, particularly when the attack occurs at the ortho or para positions of the phenyl ring itself. This stabilization lowers the activation energy of the reaction, leading to an increased reaction rate compared to an unsubstituted benzo[h]cinnoline. minia.edu.eg

The following table summarizes the expected effects of the phenyl substituent on the reactivity of this compound in electrophilic aromatic substitution reactions.

FeatureInfluence of the Phenyl Substituent
Overall Reactivity Increased compared to unsubstituted benzo[h]cinnoline
Primary Sites of Attack Ortho and para positions of the phenyl ring
Secondary Sites of Attack Activated positions on the fused benzene ring
Reaction Rate Accelerated due to stabilization of the arenium ion

Nucleophilic Additions and Substitutions Involving the Cinnoline Nitrogen Atoms

The nitrogen atoms of the cinnoline ring system in this compound are nucleophilic centers, capable of participating in reactions with electrophiles. These reactions can lead to the formation of N-oxides or coordination complexes with metal ions.

The lone pair of electrons on each nitrogen atom is available for donation to an electron-deficient species. The relative basicity of the two nitrogen atoms will determine the site of initial attack. Computational studies on related cinnoline systems can provide insight into the protonation and alkylation preferences of these nitrogen centers. csic.es

Furthermore, the electron-deficient nature of the cinnoline ring can make it susceptible to nucleophilic attack, particularly at positions ortho and para to the nitrogen atoms. tandfonline.com This reactivity is analogous to that observed in other nitrogen-containing heterocycles like pyridine (B92270) and pyrimidine. tandfonline.com The presence of a good leaving group at one of these positions would facilitate nucleophilic aromatic substitution.

Transition-Metal Mediated Functionalization of 4-Phenylbenzo[h]cinnolineresearchgate.net

Transition-metal catalysis offers a powerful toolkit for the derivatization of heterocyclic compounds like this compound. chemrxiv.org These methods often allow for the formation of carbon-carbon and carbon-heteroatom bonds with high selectivity and efficiency. youtube.com

C-H activation has emerged as a transformative strategy in organic synthesis, enabling the direct functionalization of otherwise unreactive C-H bonds. chemrxiv.orgnih.govsioc-journal.cn In the context of this compound, transition-metal catalysts, such as those based on palladium, rhodium, or iridium, can facilitate the selective activation of specific C-H bonds. nih.govnih.gov

The directing ability of the cinnoline nitrogen atoms can be exploited to achieve regioselective C-H functionalization at positions ortho to the nitrogen. nih.gov This approach allows for the introduction of a wide range of functional groups, including aryl, alkyl, and alkenyl moieties, through cross-coupling reactions. youtube.com For instance, a palladium-catalyzed cross-coupling reaction could be employed to introduce a new substituent at a specific position on the benzo[h]cinnoline core. nih.gov

The following table outlines some potential C-H activation and cross-coupling reactions for the derivatization of this compound.

Reaction TypeCatalystCoupling PartnerPotential Product
Suzuki Coupling Palladium(0)Arylboronic acidAryl-substituted this compound
Heck Coupling Palladium(0)AlkeneAlkenyl-substituted this compound
Sonogashira Coupling Palladium(0)/Copper(I)Terminal alkyneAlkynyl-substituted this compound
Buchwald-Hartwig Amination Palladium(0)AmineAmino-substituted this compound

The nitrogen atoms of the cinnoline ring in this compound make it an excellent ligand for coordination to metal centers. utexas.edu The resulting metal complexes can exhibit interesting photophysical and catalytic properties.

Iridium complexes of phenyl-substituted polycyclic aromatic nitrogen heterocycles have attracted significant attention for their applications in organic light-emitting diodes (OLEDs). nih.govresearchgate.netpsu.edu Theoretical studies have suggested that homoleptic iridium(III) complexes of 3-phenylbenzo[h]cinnoline could be efficient green-emitting materials. nih.govresearchgate.netresearchgate.net The coordination of the iridium center to the nitrogen atoms of the cinnoline and the cyclometalation involving a C-H bond on the phenyl group lead to the formation of stable and highly luminescent complexes. nih.govresearchgate.net

The coordination chemistry of this compound with other transition metals is also an area of active research. The bidentate N,N-chelation of the cinnoline moiety can be used to construct a variety of coordination compounds with diverse geometries and electronic properties. biomedpharmajournal.org

The table below summarizes the key aspects of the coordination chemistry of this compound.

Metal CenterCoordination ModePotential Application
Iridium(III) Cyclometalation (C^N)Organic Light-Emitting Diodes (OLEDs)
Palladium(II) N,N-ChelationCatalysis
Ruthenium(II) N,N-ChelationPhotoredox Catalysis
Copper(I) N,N-ChelationLuminescent Materials

Photoreactivity and Photoredox Chemistry of this compound

The photoreactivity of this compound is a subject of significant interest, largely due to the influence of the cinnoline core on the molecule's photophysical properties. The extended π-system and the presence of nitrogen heteroatoms create a molecule with the potential for interesting excited-state behavior, making it a candidate for applications in photoredox catalysis and materials science.

Research into related benzo[c]cinnoline (B3424390) structures has revealed that these compounds can exhibit broad absorption bands and large Stokes shifts. acs.org The introduction of a phenyl substituent at the 4-position of the benzo[h]cinnoline core is expected to further modulate these properties. The phenyl group can engage in electronic communication with the cinnoline scaffold, influencing the energy levels of the frontier molecular orbitals. This can lead to red-shifted absorption and emission spectra compared to the unsubstituted parent compound.

Upon photoexcitation, this compound can transition to an excited state with altered electronic distribution. This excited state can possess enhanced oxidizing or reducing capabilities compared to the ground state, a key characteristic for photoredox catalysts. For instance, studies on similar heterocyclic systems have shown that the introduction of specific functional groups can lead to the formation of an internal charge transfer (ICT) state upon photoexcitation. This ICT state can feature a significant dipole moment, thereby increasing the oxidation ability of the excited molecule. Such properties are highly valuable for initiating chemical reactions through photoinduced electron transfer (PET) processes.

The quantum yield of triplet state formation is another critical parameter in the photochemistry of aromatic nitrogen heterocycles. Benzo[c]cinnoline, a related isomer, is known to have a triplet formation quantum yield of nearly unity. acs.org This efficient population of the triplet state suggests that this compound and its derivatives could be effective photosensitizers, capable of transferring energy to other molecules or participating in photochemical reactions that proceed through a triplet manifold.

The photophysical properties of substituted benzo[c]cinnolinium salts have been investigated, revealing that functionalization has a pronounced effect on their absorption and emission characteristics. acs.org For example, the introduction of electron-donating groups like methoxy (B1213986) substituents can cause a red shift in the absorption spectrum. acs.org This highlights the potential to tune the photophysical properties of this compound through the strategic placement of functional groups on either the phenyl ring or the benzo[h]cinnoline core.

Photophysical Property Observation in Related Cinnoline Systems Anticipated Influence on this compound
Absorption Broad absorption bands observed in benzo[c]cinnolines. acs.orgExpected to exhibit broad absorption, with the phenyl group potentially causing a red-shift.
Emission Large Stokes shifts are a characteristic of benzo[c]cinnoline structures. acs.orgLikely to display a significant Stokes shift, beneficial for emissive applications.
Excited State Potential for Internal Charge Transfer (ICT) state formation with appropriate substitution.Could be engineered to have a potent oxidizing or reducing excited state for photoredox catalysis.
Triplet State High quantum yield of triplet formation in benzo[c]cinnoline. acs.orgMay act as an efficient triplet photosensitizer.
Solvatochromism Strong emission solvatochromism in some quinazoline (B50416) derivatives, suggesting a charge-separated emitting state.Derivatives of this compound may exhibit solvatochromic fluorescence, useful for sensing applications.

Synthesis of Advanced Derivatives and Analogues for Structure-Property Relationship Studies in Chemical Research

The synthesis of advanced derivatives and analogues of this compound is pivotal for establishing robust structure-property relationships. By systematically modifying the molecular architecture and studying the resulting changes in chemical and physical properties, researchers can gain a deeper understanding of how to design molecules with specific functionalities. These studies are essential for the development of new materials for organic electronics, sensors, and photocatalysis.

Several synthetic strategies reported for other cinnoline and benzo[h]cinnoline systems can be adapted for the preparation of this compound derivatives. A one-pot synthesis of 4-methylbenzo[h]cinnolines has been described, which involves the cyclization of naphthylamidrazones in the presence of polyphosphoric acid (PPA). elsevierpure.com This method, which proceeds via an intramolecular Friedel-Crafts acylation followed by elimination, could potentially be modified by using the appropriate phenyl-substituted naphthylamidrazone to access this compound derivatives.

Another versatile approach involves the construction of the cinnoline core from appropriately substituted precursors. For instance, functionalized benzo[c]cinnoline derivatives have been synthesized from 2,2'-diamino-1,1'-biaryls. researchgate.net This methodology could, in principle, be extended to the synthesis of this compound by starting with a suitably substituted diaminobiaryl precursor. The tolerance of this method to various functional groups makes it an attractive route for creating a library of derivatives with diverse electronic and steric properties.

Furthermore, cross-coupling reactions are a powerful tool for the late-stage functionalization of the this compound scaffold. Once the core structure is synthesized, reactions such as Suzuki and Sonogashira couplings can be employed to introduce a wide range of aryl and arylethynyl groups. This has been demonstrated in the synthesis of quinazoline derivatives, where chloroquinazolines were used as precursors for such couplings. nih.gov A similar strategy could be envisioned for a halogenated this compound, allowing for the systematic exploration of the effects of different substituents on the molecule's photophysical and electronic properties.

The synthesis of these advanced derivatives enables detailed investigations into how structural modifications impact key properties. For example, the introduction of electron-donating or electron-withdrawing groups onto the phenyl ring or the benzo[h]cinnoline core can be used to tune the HOMO and LUMO energy levels, thereby altering the absorption and emission wavelengths, as well as the redox potentials. The insights gained from these structure-property relationship studies are critical for the rational design of new functional materials based on the this compound framework.

Derivative/Analogue Potential Synthetic Strategy Property to be Investigated Potential Application
Electronically-Tuned Analogues Suzuki or Sonogashira coupling on a halogenated this compound. nih.govHOMO/LUMO energy levels, absorption/emission spectra, redox potentials.Organic electronics, photoredox catalysis.
Sterically-Hindered Derivatives Introduction of bulky groups (e.g., tert-butyl) on the phenyl ring.Solid-state packing, aggregation-induced emission (AIE).Organic light-emitting diodes (OLEDs).
Fused-Ring Analogues Annulation reactions on the benzo[h]cinnoline core.Extended π-conjugation, charge transport properties.Organic field-effect transistors (OFETs).
Water-Soluble Derivatives Introduction of sulfonate or carboxylate groups.Photophysical properties in aqueous media.Biological sensing and imaging.

Exploration of Potential Non Biomedical Applications of 4 Phenylbenzo H Cinnoline

Role of 4-Phenylbenzo[h]cinnoline in Advanced Materials Science

The unique photophysical and electronic properties of this compound and its derivatives have positioned them as promising candidates for a variety of applications in advanced materials science. These applications primarily leverage the compound's aromatic, heterocyclic structure, which facilitates electron transport, light emission, and interactions with other molecules and ions.

Organic Light-Emitting Diode (OLED) Applications: Charge Transport and Emitting Properties

In the field of organic electronics, particularly OLEDs, materials with high photoluminescent quantum efficiency are crucial. Theoretical studies have identified iridium(III) complexes incorporating this compound as a ligand as potential high-performance emitting materials.

Density functional theory (DFT) calculations have been employed to investigate the electronic structures and photophysical properties of several homoleptic iridium complexes, including one with this compound as a ligand (complex 4 ). acs.org These studies compared complex 4 with other similar iridium complexes. The findings suggest that the iridium complex with the this compound ligand may exhibit a higher photoluminescent quantum efficiency, making it a promising candidate for an efficient green-emitting material. acs.org While the HOMO-LUMO energy gaps are similar to other studied complexes, the emission spectrum of the complex with this compound is predicted to be blue-shifted. acs.org The luminescent nature of this complex is dominated by all three ligands. acs.org

Derivatives of perylene (B46583) bisimides, which can be structurally related to the core of benzo[h]cinnoline (B8783402), have also been investigated for their application as emitting materials in OLEDs due to their favorable properties. nih.gov

Table 1: Theoretical Photophysical Properties of an Iridium Complex with this compound Ligand

Property Finding Source
Potential Application Efficient green-emitting material in OLEDs acs.org
Predicted Quantum Efficiency Higher than similar studied iridium complexes acs.org
Emission Spectrum Blue-shifted compared to similar complexes acs.orgresearchgate.net

Organic Photovoltaics (OPV) and Dye-Sensitized Solar Cells (DSSC): Light Harvesting and Electron Transfer Characteristics

The structural characteristics of this compound suggest its potential utility in organic solar cells. While direct studies on this compound in OPVs and DSSCs are limited, the broader class of nitrogen-containing polycyclic aromatic compounds is of significant interest. These compounds often possess favorable electronic properties for light harvesting and charge separation, which are critical processes in photovoltaic devices. rsc.orgresearchgate.netrsc.orgnih.gov

The efficiency of DSSCs, for instance, is heavily reliant on the dye sensitizer's ability to absorb light and inject electrons into a semiconductor's conduction band. researchgate.net The molecular structure of the dye influences these electron transfer processes. researchgate.net Compounds with extended π-systems and tunable HOMO/LUMO energy levels, characteristic of molecules like this compound, are desirable for optimizing light absorption and electron transfer. researchgate.net The introduction of different functional groups can modulate these properties to enhance the performance of solar cells. researchgate.net

Perylene bisimides, which share some structural similarities with the core of benzo[h]cinnoline, have been explored as electron-accepting materials in organic photovoltaics, offering an alternative to fullerenes. mdpi.com

Chemo- and Ion Sensors: Principles of Chemical Detection and Signal Transduction

The nitrogen atoms within the cinnoline (B1195905) ring system of this compound can act as binding sites for metal ions or other chemical species. This interaction can lead to a change in the molecule's photophysical properties, such as fluorescence or color, forming the basis for its use as a chemo- or ion sensor. The principle of detection relies on the specific and measurable response of the this compound derivative upon binding with the target analyte. This signal transduction can be observed through various spectroscopic techniques. While specific studies on this compound as a chemosensor are not extensively documented, the related benzo[c]cinnoline (B3424390) has been used to modify electrode surfaces for catalytic and biosensing applications. nih.gov

This compound as a Ligand in Catalysis

The presence of nitrogen atoms in the this compound structure makes it a potential ligand for coordinating with metal centers, which is a fundamental aspect of catalysis.

Homogeneous Catalysis: Coordination Chemistry and Catalytic Activity in Organic Transformations

In homogeneous catalysis, metal complexes with specific ligands are used to accelerate chemical reactions. The this compound molecule can act as a C^N═N ligand, coordinating with metal ions like iridium(III). acs.org The electronic properties of such ligands can influence the catalytic activity of the metal center. nih.govrsc.org For instance, the coordination of ligands can stabilize the metal complex, enhancing its lifetime and activity in catalytic cycles. nih.gov

Palladium-catalyzed reactions are a cornerstone of modern organic synthesis. unipr.it The coordination of nitrogen-containing ligands to palladium catalysts can influence the efficiency and selectivity of various transformations, including intramolecular arylations. researchgate.net While direct applications of this compound in this context are not widely reported, its structural motifs are present in ligands used for such catalytic systems.

Heterogeneous Catalysis: Surface Interactions and Performance in Supported Systems

In heterogeneous catalysis, the catalyst exists in a different phase from the reactants, often as a solid. The interaction of molecules with the catalyst surface is crucial. While there is no specific information on the use of this compound in heterogeneous catalysis, related nitrogen-containing heterocyclic compounds have been investigated. For example, benzo[c]cinnoline has been used to modify surfaces like glassy carbon, gold, and platinum for catalytic applications. nih.gov Such modifications can influence the surface's electronic properties and its interaction with reactants, thereby affecting the catalytic performance.

Applications as Fluorescent Probes and Markers in Chemical Systems (e.g., pH sensing, environmental monitoring)

While direct and extensive research on the application of this compound as a fluorescent probe for pH sensing and environmental monitoring is limited in publicly available literature, the broader class of benzo[h]cinnoline and its isomers, such as benzo[c]cinnoline, possesses inherent photophysical properties that make them promising candidates for such applications. The core structure, a polycyclic aromatic hydrocarbon containing a diazine moiety, provides a platform for developing fluorescent sensors. The nitrogen atoms in the cinnoline ring can interact with analytes, leading to changes in the molecule's fluorescence characteristics.

The principle behind the use of these compounds as fluorescent probes lies in the modulation of their electronic properties upon interaction with specific chemical species. For instance, in pH sensing, protonation or deprotonation of the nitrogen atoms can significantly alter the intramolecular charge transfer (ICT) character, resulting in a detectable shift in the fluorescence emission wavelength or a change in fluorescence intensity (quenching or enhancement). Similarly, for environmental monitoring, the presence of pollutants such as heavy metal ions or nitroaromatic compounds can lead to fluorescence quenching through various mechanisms, including photoinduced electron transfer (PET) or energy transfer.

Research into related polycyclic nitrogen heterocycles has demonstrated the feasibility of this approach. For example, N-annulated perylene derivatives have been developed as pH-sensitive multifunctional fluorescent probes. rsc.org These probes can exhibit ratiometric fluorescence changes in response to pH variations, making them suitable for monitoring pH in different environments. rsc.org

Furthermore, studies on benzo[c]cinnoline derivatives have shown their potential in sensor applications. For instance, certain benzo[c]cinnolinium salts exhibit interesting fluorescence properties, with emission maxima that can be influenced by substituents, suggesting their tuneability for specific sensing applications. nih.govacs.org The fluorescence of these compounds can be quenched by various analytes, a property that can be harnessed for detection purposes. oup.comrsc.org For example, diethyl benzo[c]cinnoline-3,8-dicarboxylate has been synthesized and applied as a highly efficient fluorescence sensor for the detection of nitroaromatic compounds like trinitrophenol (TNP). dntb.gov.ua

The development of coordination polymers based on benzo[c]cinnoline dicarboxylic acid has also shown promise for the highly sensitive and selective detection of Fe³⁺ ions and nitroaromatic compounds in aqueous solutions through luminescence quenching. osti.gov This indicates that the benzo[h]cinnoline framework, by extension, could be functionalized to create robust sensors for environmental monitoring.

Although specific data tables for this compound are not available, the following tables summarize the properties and sensing applications of related benzo[c]cinnoline derivatives, illustrating the potential of this class of compounds.

Table 1: Photophysical Properties of Selected Benzo[c]cinnoline Derivatives

CompoundSolventExcitation Wavelength (nm)Emission Wavelength (nm)Notes
5,6-Dihydrobenzo[c]cinnolineAcidic aqueous 2-propanol-356Fluorescence is quenched by acetophenone. oup.com
Benzo[c]cinnolinium salt with electron push-pull substitutionsNot specifiedNot specified571Exhibits interesting fluorescence. nih.govacs.orgresearchgate.net

Table 2: Fluorescent Sensing Applications of Benzo[c]cinnoline Derivatives

Sensor MaterialTarget AnalyteSensing MechanismMediumDetection Limit (LOD)
Diethyl benzo[c]cinoline-3,8-dicarboxylateTrinitrophenol (TNP)Fluorescence quenchingNot specifiedNot specified
Benzo[c]cinnoline DerivativesNitroaromatic CompoundsFluorescence turn-offAqueous CH₃CN (9:1) / Aqueous DMSO (9:1)0.95 μM / 1.65 μM
Coordination polymers of N,N'-dioxide 3,3'-benzo(c)cinnoline dicarboxylic acidFe³⁺ ions, Nitrobenzene derivativesLuminescence quenchingAqueous solution (for Fe³⁺), DMF (for nitroaromatics)Not specified

The phenyl substituent in this compound can further influence its photophysical properties through steric and electronic effects, potentially enhancing its sensitivity and selectivity as a fluorescent probe. Future research could focus on the synthesis of various derivatives of this compound and a systematic investigation of their photophysical responses to different analytes, which would be crucial for developing practical applications in pH sensing and environmental monitoring.

Concluding Remarks and Future Research Directions for 4 Phenylbenzo H Cinnoline

Summary of Key Research Findings and Contributions to the Field of Heterocyclic Chemistry

Research on 4-phenylbenzo[h]cinnoline, a significant heterocyclic compound, has primarily focused on its synthesis and potential applications, particularly in the realm of materials science. The core structure, a fusion of a benzene (B151609) ring, a naphthalene (B1677914) system, and a cinnoline (B1195905) moiety, provides a unique electronic and steric profile that has been exploited in various studies.

Key contributions to heterocyclic chemistry include the development of synthetic methodologies for accessing this scaffold. One notable method involves the reaction of 2-vinylanilines with tert-butyl nitrite (B80452), which serves as the nitrogen atom source, to construct the cinnoline ring system. rsc.org This approach provides a direct route to substituted cinnolines, including this compound. Another synthetic strategy involves the cyclization of ortho-amino(alkynyl)naphthalenes, which can be tailored to produce a variety of fused heterocyclic systems. chim.it These synthetic advancements have made this compound and its derivatives more accessible for further investigation.

In the field of materials science, this compound has been investigated as a ligand in iridium(III) complexes for potential use in organic light-emitting diodes (OLEDs). researchgate.netresearchgate.net Theoretical studies, employing density functional theory (DFT), have suggested that iridium complexes incorporating this compound as a ligand could exhibit high photoluminescent quantum efficiency, making them promising candidates for efficient green-emitting materials. researchgate.netresearchgate.net These computational findings have highlighted the potential of this compound in the design of novel phosphorescent materials.

The photophysical properties of this compound-containing materials have been a central theme of investigation. researchgate.netresearchgate.netnih.gov The extended π-system of the molecule contributes to its interesting electronic and optical characteristics. Studies on related polycyclic aromatic hydrocarbons and their derivatives have provided a general understanding of their spectral properties, which serves as a basis for understanding the behavior of this compound. researchgate.net

Below is a table summarizing the key research findings:

Identification of Unaddressed Research Questions and Emerging Challenges in this compound Chemistry

Despite the progress made, several research questions and challenges concerning this compound remain. A significant gap exists in the experimental validation of its predicted properties and applications. While theoretical studies have painted a promising picture of its potential in OLEDs, comprehensive experimental data on the performance of this compound-based devices is lacking.

Furthermore, the exploration of its chemical reactivity is still in its early stages. A deeper understanding of its behavior in various chemical transformations would open doors to a wider range of derivatives with tailored properties. The influence of substituents on the phenyl ring and the benzo[h]cinnoline (B8783402) core on its electronic and photophysical properties has not been systematically investigated.

Emerging challenges include the development of more efficient and environmentally friendly synthetic routes. While existing methods are valuable, the pursuit of syntheses with higher atom economy, milder reaction conditions, and the use of sustainable reagents is a continuous goal in modern organic chemistry.

Another challenge lies in elucidating the detailed mechanisms of its action in potential applications. For instance, in the context of OLEDs, a thorough understanding of the energy transfer processes and degradation pathways in devices incorporating this compound is crucial for optimizing their performance and longevity.

Perspectives on Novel Synthetic Methodologies and Advanced Derivatization Strategies

Advanced derivatization strategies are essential for fine-tuning the properties of this compound. nih.gov The introduction of various functional groups at different positions of the aromatic core could significantly impact its solubility, electronic properties, and solid-state packing, which are critical for materials applications. For instance, the strategic placement of electron-donating or electron-withdrawing groups could modulate the HOMO and LUMO energy levels, allowing for the tuning of its emission color in OLEDs. rsc.org

Derivatization could also be employed to introduce reactive handles for post-synthetic modifications, enabling the construction of more complex architectures or the attachment of this compound to polymers or other scaffolds. researchgate.net The development of protocols for selective functionalization at specific sites of the benzo[h]cinnoline core would be a significant advancement in this area.

Prospects for Expanding Non-Biomedical Applications of this compound and Its Analogues in Materials and Catalysis

Beyond OLEDs, the unique structure of this compound suggests its potential in other non-biomedical applications. Its extended, rigid, and planar aromatic system makes it an interesting candidate for use in organic field-effect transistors (OFETs) and other organic electronic devices. The ability to form ordered structures in the solid state is crucial for efficient charge transport in these applications.

The nitrogen atoms in the cinnoline ring could act as coordination sites for metal ions, suggesting the potential of this compound and its derivatives as ligands in catalysis. researchgate.net The resulting metal complexes could exhibit novel catalytic activities in various organic transformations. The steric and electronic properties of the ligand could be fine-tuned through derivatization to influence the selectivity and efficiency of the catalyst.

Furthermore, the photophysical properties of this compound could be harnessed in the development of chemical sensors. Changes in its fluorescence or absorption spectra upon interaction with specific analytes could form the basis of a sensing mechanism. The design of derivatives with specific binding sites could lead to highly selective and sensitive sensors for various chemical species.

The exploration of its use in the synthesis of novel dyes and pigments is another promising avenue. The extended conjugation of the molecule suggests that it could exhibit strong absorption in the visible region of the electromagnetic spectrum, making it suitable for applications in coloration and as a component in dye-sensitized solar cells. nih.gov

Q & A

Basic: What experimental strategies are recommended for synthesizing 4-Phenylbenzo[h]cinnoline derivatives while minimizing steric distortions?

Methodological Answer:
To mitigate steric hindrance during synthesis, employ stepwise functionalization of the benzo[c]cinnoline core. For example, introduce bulky substituents (e.g., phenyl or propylthio groups) via palladium-catalyzed C–H activation or gold(I)-catalyzed hydroarylation . Steric interactions can distort the planar structure, as seen in 1-amino-10-propylthiobenzo[c]cinnoline, where dihedral angles between benzene rings reach ~15° due to substituent strain . Optimize reaction conditions (e.g., Zn/CaCl₂ under aerobic vs. anaerobic environments) to control oxidative vs. reductive pathways .

Advanced: How can researchers resolve contradictions in spectral data (e.g., NMR, MS) for sterically congested this compound derivatives?

Methodological Answer:
Contradictions often arise from non-planar geometries or dynamic conformational changes. Use complementary techniques:

  • X-ray crystallography to confirm bond lengths and torsional angles (e.g., N(3)–S(1) distance = 2.84 Å in distorted derivatives ).
  • DFT calculations (e.g., PM3 for torsional strain estimation ) to validate experimental data.
  • Dynamic NMR to detect rotational barriers in substituents. Cross-validate with high-resolution MS and isotopic labeling to distinguish fragmentation patterns .

Basic: What characterization techniques are critical for analyzing non-planar this compound structures?

Methodological Answer:

  • X-ray crystallography : Resolve dihedral angles (e.g., C(5)-N(1)-N(2)-C(6) = 10° ) and quantify ring bending.
  • UV-Vis spectroscopy : Monitor π→π* transitions altered by steric distortions.
  • Thermogravimetric analysis (TGA) : Assess thermal stability, which correlates with torsional strain .
  • HPLC-MS : Confirm purity and detect byproducts from incomplete cyclization .

Advanced: How can mechanistic studies differentiate oxidative vs. reductive pathways in benzo[c]cinnoline formation?

Methodological Answer:

  • Controlled atmosphere experiments : Compare yields under aerobic (O₂ as oxidant) vs. anaerobic conditions. For example, benzo[c]cinnoline forms 92% under aerobic Zn/CaCl₂, while triamine dominates anaerobically .
  • Isotopic labeling : Track oxygen incorporation using ¹⁸O₂ to confirm oxidative steps.
  • Kinetic profiling : Monitor intermediate species (e.g., nitroso or hydroxylamine derivatives) via GC-MS .

Basic: What biological screening methods are used to evaluate this compound derivatives?

Methodological Answer:

  • Cytotoxicity assays : Use MTT or SRB assays on cancer cell lines (e.g., IC₅₀ determination for derivatives targeting PPARγ ).
  • Enzyme inhibition studies : Test against targets like LSD1 or SUR using fluorescence polarization .
  • Apoptosis markers : Quantify caspase-3/7 activation via luminescent substrates .

Advanced: How do researchers address low yields in catalytic cyclization routes to this compound frameworks?

Methodological Answer:

  • Solvent optimization : Switch between HFIP (for cinnolines) and DCE/base systems (for pyrazolo-cinnolines) to steer selectivity .
  • Ligand design : Use Rh catalysts with chelating ligands to enhance [4+2] cyclization efficiency .
  • In situ monitoring : Employ Raman spectroscopy to detect intermediates and adjust reaction time/temperature .

Basic: What computational methods predict the reactivity of this compound derivatives?

Methodological Answer:

  • PM3 semi-empirical methods : Estimate torsional strain (~5 kcal/mol in benzo[c]cinnoline ).
  • DFT calculations : Model transition states for cyclization or substituent addition .
  • MD simulations : Predict conformational flexibility in solution .

Advanced: How can crystallographic challenges (e.g., disorder) in this compound derivatives be resolved?

Methodological Answer:

  • Low-temperature data collection : Reduce thermal motion artifacts (e.g., at 100 K ).
  • Twinned refinement : Apply SHELXL for pseudo-merohedral twinning in non-planar structures.
  • Hirshfeld surface analysis : Map intermolecular interactions (e.g., N–H⋯O hydrogen bonds in lattice ).

Basic: What are the key applications of this compound in fluorescence probes?

Methodological Answer:

  • Ratiometric sensing : Use excitation at 310 nm (probe) vs. 515 nm (cinnoline product) to detect NO in buffer systems .
  • Background correction : Leverage cinnoline’s red-shifted emission to minimize probe interference .

Advanced: How do researchers validate novel synthetic routes for this compound derivatives?

Methodological Answer:

  • Mechanistic cross-validation : Compare experimental yields with computational predictions (e.g., PM3 vs. DFT ).
  • Isolation of intermediates : Use column chromatography or preparative HPLC to trap and characterize species like triamines or nitroso intermediates .
  • Green metrics evaluation : Calculate E-factors or atom economy to benchmark sustainability .

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